Cbl-b-IN-19 -

Cbl-b-IN-19

Catalog Number: EVT-12513549
CAS Number:
Molecular Formula: C34H31F3N8O
Molecular Weight: 624.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cbl-b-IN-19 is a compound designed to inhibit the activity of Cbl-b, an E3 ubiquitin ligase involved in various cellular processes, particularly in immune regulation. Cbl-b plays a critical role in maintaining immune homeostasis and modulating T cell activation, making it a significant target in cancer immunotherapy and other therapeutic areas. This compound is part of ongoing research aimed at enhancing immune responses against tumors by blocking the immunosuppressive effects mediated by Cbl-b.

Source

Cbl-b-IN-19 is synthesized in laboratory settings, with its development reported in various scientific studies and patent applications focusing on inhibitors of Cbl-b. The compound has emerged from research aimed at understanding the mechanisms of Cbl-b in immune regulation and its potential as a therapeutic target in oncology .

Classification

Cbl-b-IN-19 is classified as an E3 ubiquitin ligase inhibitor. It specifically targets the Cbl-b protein, which is known to negatively regulate T cell activation and promote immune tolerance. This classification places it within the broader category of immunomodulatory agents, which are being explored for their potential to enhance anti-tumor immunity .

Synthesis Analysis

Methods

The synthesis of Cbl-b-IN-19 involves several chemical methodologies that typically include:

  1. Organic Synthesis: Utilizing standard organic reactions such as coupling reactions, cyclization, and functional group modifications.
  2. Purification Techniques: After synthesis, compounds are purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.

Technical Details

The technical details surrounding the synthesis of Cbl-b-IN-19 are often proprietary or detailed in patent filings. The compound may be synthesized from precursor molecules through a series of steps that involve specific reagents and solvents optimized for yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of Cbl-b-IN-19 is characterized by its unique arrangement of atoms that confer its inhibitory properties on the Cbl-b ligase. While the exact structural formula is not provided in the sources, compounds targeting E3 ligases typically feature:

  • A core scaffold that interacts with the active site of the enzyme.
  • Functional groups that enhance binding affinity and selectivity.

Data

Molecular modeling studies may provide insights into binding interactions between Cbl-b-IN-19 and the Cbl-b protein, highlighting key residues involved in ligand-receptor interactions. Such data can be obtained through techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Reactions

Cbl-b-IN-19 primarily undergoes interactions with the Cbl-b E3 ligase, inhibiting its activity through competitive or allosteric mechanisms. The inhibition results in altered ubiquitination patterns of target proteins involved in T cell signaling pathways.

Technical Details

The compound's effectiveness can be evaluated through biochemical assays that measure ubiquitination levels of known substrates of Cbl-b, such as insulin receptor substrates. These assays typically involve:

  1. Cell-free ubiquitination assays: To assess direct interactions.
  2. Cell-based assays: To evaluate functional outcomes on T cell activation and proliferation .
Mechanism of Action

Process

Cbl-b-IN-19 exerts its effects by inhibiting the E3 ubiquitin ligase activity of Cbl-b, thereby preventing the ubiquitination and subsequent degradation of key signaling proteins involved in T cell activation. This leads to enhanced T cell responses against tumors by promoting:

  • Increased production of cytokines such as interleukin-2.
  • Enhanced cytotoxic activity against cancer cells.

Data

Studies have shown that inhibition of Cbl-b can reverse immunosuppressive signals within the tumor microenvironment, facilitating a more robust anti-tumor immune response .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of Cbl-b-IN-19 are crucial for its application in biological systems:

  • Solubility: Typically assessed in various solvents to determine bioavailability.
  • Stability: Evaluated under physiological conditions to ensure efficacy over time.

Chemical Properties

Chemical properties such as pKa, logP (partition coefficient), and molecular weight influence the compound's pharmacokinetics and dynamics. These properties are essential for optimizing dosage forms and delivery methods .

Applications

Cbl-b-IN-19 has significant potential applications in:

  1. Cancer Immunotherapy: By enhancing T cell responses, it may improve outcomes in cancer treatments.
  2. Autoimmune Diseases: Modulating immune tolerance could provide therapeutic avenues for conditions characterized by excessive immune responses.
  3. Research Tools: As an inhibitor, it serves as a valuable tool for studying Cbl-b's role in various signaling pathways within both innate and adaptive immunity .

Properties

Product Name

Cbl-b-IN-19

IUPAC Name

4-[2-cyclopropyl-6-[6-[[(3S)-3-methylpiperidin-1-yl]methyl]-4-oxo-8-(trifluoromethyl)quinazolin-3-yl]pyridin-4-yl]-3-(4-methyl-1,2,4-triazol-3-yl)benzonitrile

Molecular Formula

C34H31F3N8O

Molecular Weight

624.7 g/mol

InChI

InChI=1S/C34H31F3N8O/c1-20-4-3-9-44(16-20)17-22-11-27-31(28(12-22)34(35,36)37)39-18-45(33(27)46)30-14-24(13-29(41-30)23-6-7-23)25-8-5-21(15-38)10-26(25)32-42-40-19-43(32)2/h5,8,10-14,18-20,23H,3-4,6-7,9,16-17H2,1-2H3/t20-/m0/s1

InChI Key

VMQQQHAFPLYBOY-FQEVSTJZSA-N

Canonical SMILES

CC1CCCN(C1)CC2=CC3=C(C(=C2)C(F)(F)F)N=CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6=C(C=C(C=C6)C#N)C7=NN=CN7C

Isomeric SMILES

C[C@H]1CCCN(C1)CC2=CC3=C(C(=C2)C(F)(F)F)N=CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6=C(C=C(C=C6)C#N)C7=NN=CN7C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.